molecular formula C17H37N B14155758 N,N,3,7,11-pentamethyldodecan-1-amine CAS No. 56392-07-5

N,N,3,7,11-pentamethyldodecan-1-amine

Cat. No.: B14155758
CAS No.: 56392-07-5
M. Wt: 255.5 g/mol
InChI Key: YCLJKXZGQYOVKJ-UHFFFAOYSA-N
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Description

N,N,3,7,11-pentamethyldodecan-1-amine is an organic compound with the molecular formula C17H37N. It is a tertiary amine characterized by the presence of multiple methyl groups attached to a dodecane backbone. This compound is notable for its unique structure, which includes a tertiary amine group and several methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,7,11-pentamethyldodecan-1-amine typically involves the alkylation of a suitable amine precursor with methylating agents. One common method is the reaction of dodecane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,3,7,11-pentamethyldodecan-1-amine undergoes various chemical reactions, including:

    Oxidation: The tertiary amine can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines, although this is less common.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N,N,3,7,11-pentamethyldodecan-1-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,3,7,11-pentamethyldodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound’s multiple methyl groups may also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyldodecan-1-amine: Similar structure but with fewer methyl groups.

    N,N,3,7-tetramethyldodecan-1-amine: Similar but with one less methyl group.

    N,N,3,7,11-trimethyldodecan-1-amine: Similar but with two fewer methyl groups.

Uniqueness

N,N,3,7,11-pentamethyldodecan-1-amine is unique due to its high degree of methylation, which can significantly affect its chemical properties and reactivity. This makes it a valuable compound for studying the effects of methylation on amine functionality and for developing specialized applications in various fields.

Properties

CAS No.

56392-07-5

Molecular Formula

C17H37N

Molecular Weight

255.5 g/mol

IUPAC Name

N,N,3,7,11-pentamethyldodecan-1-amine

InChI

InChI=1S/C17H37N/c1-15(2)9-7-10-16(3)11-8-12-17(4)13-14-18(5)6/h15-17H,7-14H2,1-6H3

InChI Key

YCLJKXZGQYOVKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCN(C)C

Origin of Product

United States

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